molecular formula C10H13NO B2876275 4-((1-Aminocyclopropyl)methyl)phenol CAS No. 869535-77-3

4-((1-Aminocyclopropyl)methyl)phenol

Cat. No.: B2876275
CAS No.: 869535-77-3
M. Wt: 163.22
InChI Key: ZMQNHGJGVSISCW-UHFFFAOYSA-N
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Mechanism of Action

Phenol, a related compound, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

“4-((1-Aminocyclopropyl)methyl)phenol” is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

“4-((1-Aminocyclopropyl)methyl)phenol” is available for purchase from various suppliers . It is part of a comprehensive catalog of life science products, suggesting potential future applications in research and development .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Strong bases, nucleophiles

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted phenols

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.

    4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.

Uniqueness

4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-[(1-aminocyclopropyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNHGJGVSISCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenation of 5.00 g (19.7 mmol) 1-(4-benzyloxy-benzyl)-cyclopropylamine in 60 mL methanol at 3 bar with palladium on charcoal as catalyst. Yield: 2.25 g (70%); mass spectroscopy: [M+H]+=164.
Name
1-(4-benzyloxy-benzyl)-cyclopropylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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